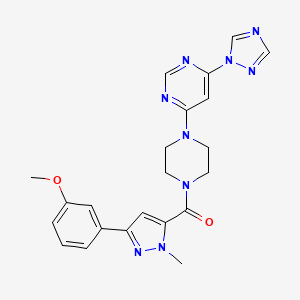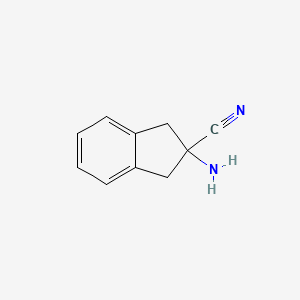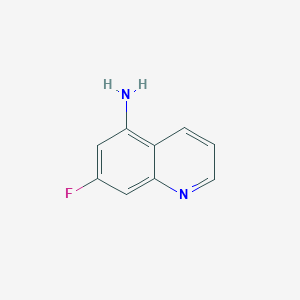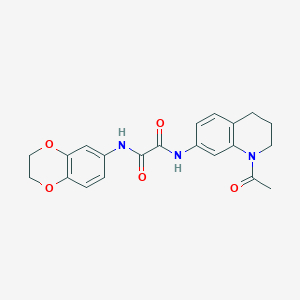![molecular formula C16H20N2O2 B2438641 [4-(1-金刚烷基)-2-硝基苯基]胺 CAS No. 59974-48-0](/img/structure/B2438641.png)
[4-(1-金刚烷基)-2-硝基苯基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Adamantyl)-2-nitrophenyl]amine: is an organic compound featuring an adamantane moiety attached to a nitrophenyl group. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis . The nitrophenyl group introduces additional reactivity, allowing for various chemical transformations.
科学研究应用
Chemistry:
Catalysis: The adamantyl group enhances the stability and reactivity of catalysts used in organic synthesis.
Material Science: Used in the development of high-performance polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for antiviral and anticancer agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Coatings and Lubricants: The stability of the adamantyl group makes it useful in high-performance coatings and lubricants.
作用机制
Target of Action
Adamantane derivatives, which include [4-(1-adamantyl)-2-nitrophenyl]amine, have been found to exhibit diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to improve the lipophilicity and stability of drugs .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the adamantane core .
Biochemical Pathways
It’s worth noting that adamantane derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The adamantyl group is known to have relatively good fat solubility, which can greatly increase the membrane permeability of a compound .
Result of Action
Adamantane derivatives have been associated with a wide range of biological activities, including antiviral, anti-parkinsonian, or anti-alzheimer properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with a nitrophenyl amine under basic conditions . Another approach involves the reductive amination of a nitrophenyl ketone with an adamantyl amine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate hydrogenation steps in the synthesis .
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
相似化合物的比较
Amantadine: Known for its antiviral properties.
Rimantadine: Used in the treatment of influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: [4-(1-Adamantyl)-2-nitrophenyl]amine is unique due to the combination of the adamantyl and nitrophenyl groups, which confer both stability and reactivity . This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
4-(1-adamantyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBNOMJHSLYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2438565.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2438567.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)
![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)

![N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2438576.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)

